3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
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Overview
Description
3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,7-dimethyl-2,7-naphthyridine with a suitable nitrile source under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is not well-documented. like other naphthyridine derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
2,7-Naphthyridine: Shares the same core structure but differs in functional groups and reactivity.
Uniqueness
3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-chloro-1,7-dimethyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C11H12ClN3/c1-7-10-6-15(2)4-3-8(10)9(5-13)11(12)14-7/h3-4,6H2,1-2H3 |
InChI Key |
APOMEVXBSSRDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CN(CCC2=C(C(=N1)Cl)C#N)C |
Origin of Product |
United States |
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